Titanium(3+) pentan-1-olate

Description

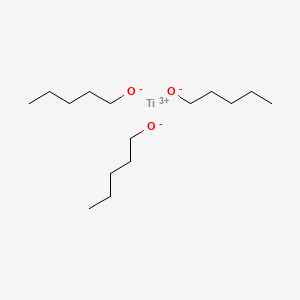

Titanium(3+) pentan-1-olate (hypothetical formula: Ti³⁺(C₅H₁₁O)₃) is a titanium(III) alkoxide compound where titanium in the +3 oxidation state is coordinated with three pentan-1-olate ligands. Such compounds are typically synthesized via redox reactions involving titanium precursors and alcohols under controlled conditions. Titanium(III) alkoxides are of interest in catalysis, materials science, and as precursors for sol-gel processes due to their redox activity and ligand-exchange properties.

Properties

CAS No. |

97259-75-1 |

|---|---|

Molecular Formula |

C15H33O3Ti |

Molecular Weight |

309.29 g/mol |

IUPAC Name |

pentan-1-olate;titanium(3+) |

InChI |

InChI=1S/3C5H11O.Ti/c3*1-2-3-4-5-6;/h3*2-5H2,1H3;/q3*-1;+3 |

InChI Key |

FXAHIGTUXPJYRV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC[O-].CCCCC[O-].CCCCC[O-].[Ti+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Titanium(3+) pentan-1-olate can be synthesized through the reaction of titanium(III) chloride with pentan-1-ol in the presence of a base. The reaction typically proceeds as follows: [ \text{TiCl}_3 + 3 \text{C}5\text{H}{11}\text{OH} \rightarrow \text{Ti(C}5\text{H}{11}\text{O)}_3 + 3 \text{HCl} ] The reaction is carried out under an inert atmosphere to prevent oxidation of the titanium(III) ion.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Hydrolysis and Condensation

Titanium alkoxides are highly reactive toward water, leading to hydrolysis reactions that form titanium oxides and alcohols:

In controlled conditions, hydrolysis may proceed via condensation, forming oligomers or polymers through Ti–O–Ti bond formation .

Ligand Substitution

The pentan-1-olate ligands can undergo substitution with other alkoxides or ligands, depending on reaction conditions. For example:

This reactivity is characteristic of titanium alkoxides, as seen in similar compounds like titanium(3+) propan-2-olate.

Comparison with Analogous Compounds

| Compound | Oxidation State | Key Features | Reactivity |

|---|---|---|---|

| Titanium(3+) pentan-1-olate | +3 | Long-chain pentyl alkoxide ligands | Hydrolysis, ligand substitution |

| Titanium(4+) isopropoxide | +4 | Shorter isopropyl ligands | Higher stability, used in coatings |

| Titanium(3+) acetylacetonate | +3 | Chelating ligands | Different coordination chemistry |

Research Findings

-

Structural Analysis : The compound’s molecular formula (C₁₅H₃₃O₃Ti) and molecular weight (309.29 g/mol) indicate a coordination complex with three pentan-1-olate ligands .

-

Applications : While direct data is limited, analogous titanium(III) alkoxides are studied for catalytic and materials applications due to their redox activity .

Scientific Research Applications

Titanium(3+) pentan-1-olate has several scientific research applications:

Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.

Materials Science: The compound is used in the synthesis of advanced materials, such as titanium-based nanomaterials and coatings.

Biology and Medicine: Research is ongoing into its potential use in biomedical applications, including as a component in drug delivery systems and medical implants.

Industry: It is used in the production of high-performance materials and as a precursor in the synthesis of other titanium compounds.

Mechanism of Action

The mechanism of action of titanium(3+) pentan-1-olate involves its ability to coordinate with various substrates and facilitate chemical transformations. The titanium ion acts as a Lewis acid, accepting electron pairs from donor molecules, which can lead to the activation of chemical bonds and subsequent reactions. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares titanium(3+) pentan-1-olate (theoretical) with structurally analogous titanium(III) and titanium(IV) alkoxides documented in the evidence. Key parameters include oxidation state, ligand structure, stability, and applications.

Table 1: Key Properties of Titanium Alkoxides

Key Observations:

Oxidation State Differences: Titanium(III) alkoxides (e.g., titanium(3+) ethanolate) exhibit stronger reducing properties compared to titanium(IV) analogs due to the +3 oxidation state, making them useful in redox catalysis . Titanium(4+) alkoxides (e.g., titanium(4+) 2-methylpropan-2-olate) are more thermally stable and less reactive toward oxygen, favoring applications in coatings and sol-gel processes .

Ligand Effects on Stability and Reactivity: Bulkier ligands (e.g., 2-methylpropan-2-olate) sterically shield the titanium center, reducing hydrolysis rates and enhancing thermal stability . Long-chain ligands (e.g., 6-methylheptan-1-olate) improve solubility in organic solvents and compatibility with polymers, whereas shorter ligands like ethanolate limit solubility .

Theoretical Behavior of this compound: Predicted Reactivity: The pentan-1-olate ligand (C₅H₁₁O⁻) is intermediate in chain length between ethanolate and 6-methylheptan-1-olate. This suggests moderate solubility in polar solvents and higher hydrolytic sensitivity than titanium(IV) analogs. Redox Activity: As a titanium(III) compound, it would likely act as a stronger reductant than titanium(IV) alkoxides, similar to titanium(3+) ethanolate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.